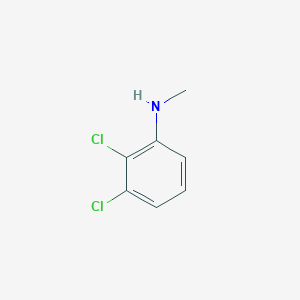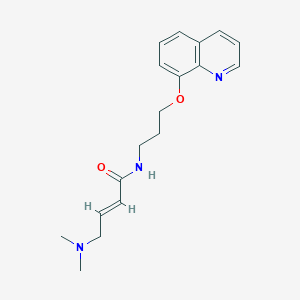
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide is a chemical compound that is commonly referred to as DMQX. It is a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mécanisme D'action
DMQX acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the receptor's activity. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The NMDA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory formation. DMQX has been shown to inhibit the activity of the NMDA receptor in various brain regions, including the hippocampus and cortex. This inhibition can lead to a variety of biochemical and physiological effects, including impaired learning and memory, reduced synaptic plasticity, and altered neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMQX in scientific research is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its function in various physiological and pathological processes. However, one limitation of DMQX is its relatively low potency compared to other NMDA receptor antagonists such as ketamine and MK-801. This can make it more difficult to achieve complete inhibition of the receptor's activity in some experiments.
Orientations Futures
There are many potential future directions for research involving DMQX and the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. DMQX could be used to investigate the potential therapeutic effects of targeting the NMDA receptor in these disorders. Another area of interest is the development of more potent and selective NMDA receptor antagonists that could be used in conjunction with DMQX to achieve more complete inhibition of the receptor's activity.
Méthodes De Synthèse
DMQX can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline with 3-bromopropylamine to form the intermediate compound 8-(3-aminopropyl)quinoline. This intermediate is then reacted with dimethylformamide dimethyl acetal and but-2-enoyl chloride to yield the final product DMQX.
Applications De Recherche Scientifique
DMQX has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)13-5-10-17(22)19-12-6-14-23-16-9-3-7-15-8-4-11-20-18(15)16/h3-5,7-11H,6,12-14H2,1-2H3,(H,19,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGAGQZXFUENAL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)
![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)
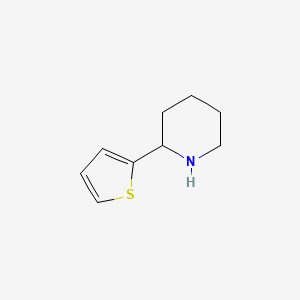
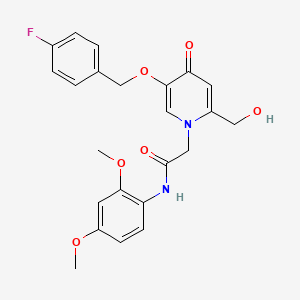


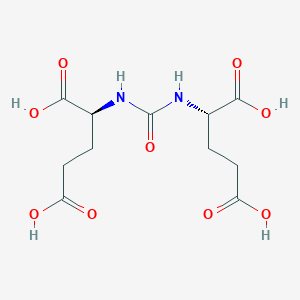

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

